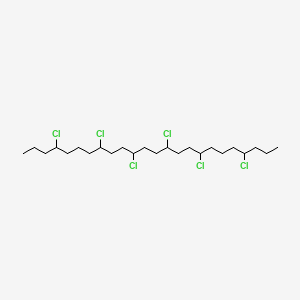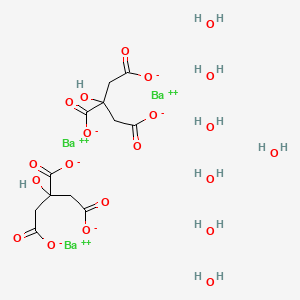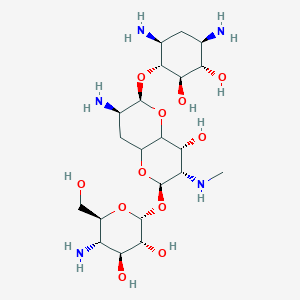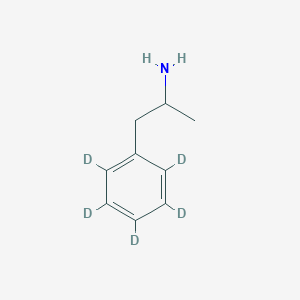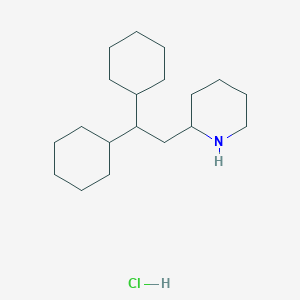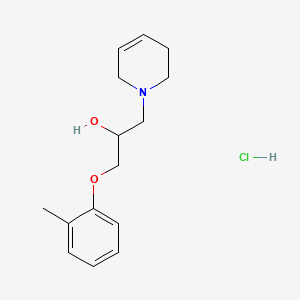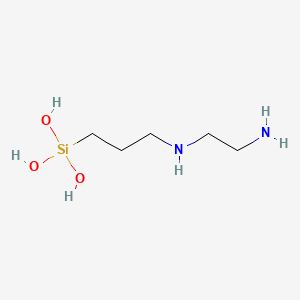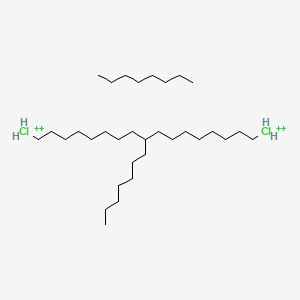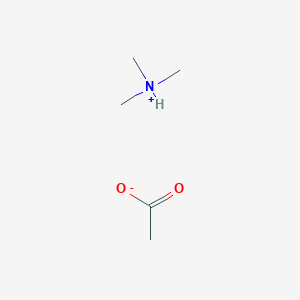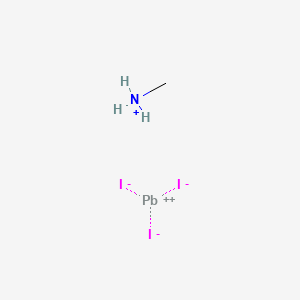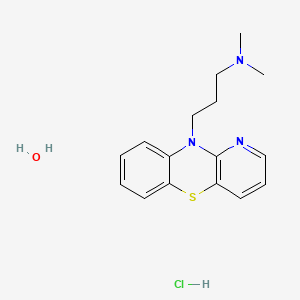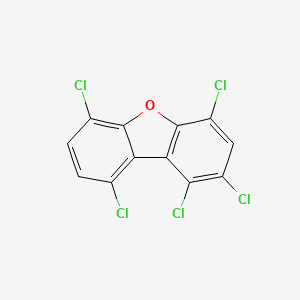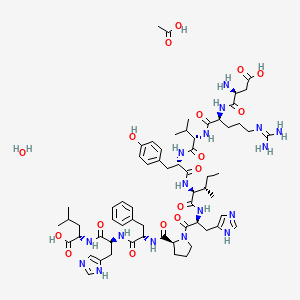
Methylergonovine maleate
Vue d'ensemble
Description
Le maléate de méthylergonovine est un alcaloïde de l'ergot semi-synthétique utilisé principalement pour la prévention et le contrôle des hémorragies post-partum. Il est dérivé de l'ergonovine et est connu pour ses puissantes propriétés utérotoniques, qui aident à réduire la perte de sang pendant l'accouchement en induisant des contractions utérines soutenues .
Applications De Recherche Scientifique
Methylergonovine maleate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying ergot alkaloids.
Biology: Investigated for its effects on smooth muscle contraction and receptor binding.
Medicine: Widely used in obstetrics for managing postpartum hemorrhage and uterine atony.
Industry: Utilized in the pharmaceutical industry for the development of uterotonic drugs .
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le maléate de méthylergonovine est synthétisé par une série de réactions chimiques impliquant des dérivés de l'ergoline. La synthèse comprend généralement les étapes suivantes :
Matière de départ : La synthèse commence par l'acide lysergique, qui est un alcaloïde de l'ergot naturel.
Amidation : L'acide lysergique est converti en amide d'acide lysergique par une réaction d'amidation.
Hydroxylation : L'amide est ensuite hydroxylé pour introduire un groupe hydroxyméthyle.
Formation de maléate : L'étape finale implique la réaction du produit hydroxylé avec l'acide maléique pour former le maléate de méthylergonovine
Méthodes de production industrielle : La production industrielle de maléate de méthylergonovine suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Le processus implique :
Conditions de réaction contrôlées : Maintenir des températures et des niveaux de pH spécifiques pour garantir un rendement élevé et une pureté élevée.
Purification : Le produit est purifié en utilisant des techniques telles que la cristallisation et la chromatographie pour éliminer les impuretés.
Contrôle qualité : Des mesures de contrôle qualité rigoureuses sont mises en œuvre pour s'assurer que le produit final répond aux normes pharmaceutiques
Analyse Des Réactions Chimiques
Types de réactions : Le maléate de méthylergonovine subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Solvants : Méthanol, éthanol, eau
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits déshydrogénés .
4. Applications de la recherche scientifique
Le maléate de méthylergonovine a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé de référence en chimie analytique pour l'étude des alcaloïdes de l'ergot.
Biologie : Investigué pour ses effets sur la contraction des muscles lisses et la liaison aux récepteurs.
Médecine : Largement utilisé en obstétrique pour la gestion des hémorragies post-partum et de l'atonie utérine.
Industrie : Utilisé dans l'industrie pharmaceutique pour le développement de médicaments utérotoniques .
5. Mécanisme d'action
Le maléate de méthylergonovine agit directement sur les muscles lisses de l'utérus, augmentant le tonus, la fréquence et l'amplitude des contractions rythmiques. Cette action est médiée par la liaison et l'antagonisme du récepteur de la dopamine D1, ce qui conduit à un effet utérotonique tétanique rapide et soutenu. Ce mécanisme aide à raccourcir le troisième stade du travail et à réduire la perte de sang .
Composés similaires :
Ergonovine : Un autre alcaloïde de l'ergot ayant des propriétés utérotoniques similaires.
Méthylergométrine : Un homologue de la méthylergonovine avec un groupe CH2 en plus.
Diéthylamide de l'acide lysergique (LSD) : Un dérivé de l'acide lysergique avec des effets pharmacologiques différents .
Unicité : Le maléate de méthylergonovine est unique en raison de sa liaison spécifique au récepteur de la dopamine D1, ce qui se traduit par un effet utérotonique puissant et soutenu. Cela le rend particulièrement efficace dans la gestion des hémorragies post-partum par rapport aux autres alcaloïdes de l'ergot .
Comparaison Avec Des Composés Similaires
Ergonovine: Another ergot alkaloid with similar uterotonic properties.
Methylergometrine: A homolog of methylergonovine with one more CH2 group.
Lysergic Acid Diethylamide (LSD): A derivative of lysergic acid with different pharmacological effects .
Uniqueness: Methylergonovine maleate is unique due to its specific binding to the dopamine D1 receptor, which results in a potent and sustained uterotonic effect. This makes it particularly effective in managing postpartum hemorrhage compared to other ergot alkaloids .
Propriétés
IUPAC Name |
(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2.C4H4O4/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13;5-3(6)1-2-4(7)8/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14+,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFOWWRHEPHDCY-DAUURJMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023283 | |
| Record name | Methergine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57432-61-8, 7054-07-1 | |
| Record name | Methergine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57432-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylergonovine maleate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057432618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylergonovine maleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methergine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7054-07-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLERGONOVINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR84JPZ1RK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol](/img/structure/B6596002.png)
